ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1006342-60-4) is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with:
- A pyridine ring containing cyano, difluoromethyl, and methyl groups at positions 3, 6, and 4, respectively, linked via a sulfanyl-methyl bridge.
- A 1-ethyl-1H-pyrazole moiety at position 2.
- An ethyl carboxylate ester at position 5 .
Pyrimidinones are known for diverse medicinal applications, including antimicrobial, antihypertensive, and anticancer activities .
Properties
IUPAC Name |
ethyl 6-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3S/c1-4-29-9-12(8-25-29)17-16(20(30)32-5-2)15(27-21(31)28-17)10-33-19-13(7-24)11(3)6-14(26-19)18(22)23/h6,8-9,17-18H,4-5,10H2,1-3H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMNDCGGLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100408 | |
| Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006342-60-4 | |
| Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006342-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrimidine Derivatives
Compound A : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences: Replaces the pyridine-sulfanyl-methyl group with a 5-chloro-3-methylphenylpyrazole. Lacks difluoromethyl and cyano groups.
- Implications: The chloro substituent may enhance electrophilicity but reduce metabolic stability compared to difluoromethyl. Demonstrated anti-tuberculosis activity in related pyrimidinones .
Compound B : Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1243021-30-8)
Pyridine/Pyrazole Hybrids
Compound C : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)
- Key Differences :
- Pyrimidine lacks the tetrahydropyrimidine ring and carboxylate ester.
- Contains ethylsulfonyl instead of sulfanyl-methyl-pyridine.
- Implications :
Compound D : Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
- Key Differences: Pyranopyrazole fused ring system instead of pyrimidine. Amino and cyano groups at positions 5 and 4.
- Implications: Pyrano-pyrazole hybrids are associated with antioxidant and antimicrobial activities. Reduced steric hindrance compared to the target compound .
Data Table: Structural and Functional Comparison
| Feature | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Core Structure | Tetrahydropyrimidine | Tetrahydropyrimidine | Pyrimidine |
| Position 2 Substituent | Oxo | Oxo | Ethylsulfonyl |
| Position 4 Substituent | 1-Ethyl-1H-pyrazole | 5-Chloro-3-methylphenylpyrazole | 1-Ethyl-3-methylpyrazole |
| Electron Modifiers | Cyano, difluoromethyl | Chloro | Difluoromethyl |
| Solubility (Inferred) | Moderate (ethyl carboxylate) | Low (chlorophenyl) | Low (sulfonyl) |
Biological Activity
The compound ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y501-3254) is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.
Molecular Formula
The molecular formula of Y501-3254 is , indicating a complex structure with multiple functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to Y501-3254 exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-pyrazoles have been shown to possess antibacterial activity against a variety of pathogens . The presence of the pyridine and pyrazole moieties in Y501-3254 suggests potential interactions with bacterial enzymes or receptors.
Anticancer Potential
Y501-3254 may also have anticancer properties. Studies on related compounds have demonstrated their ability to inhibit critical signaling pathways involved in cancer progression, such as the Aurora kinases and cyclin-dependent kinases (CDKs) . The structural features of Y501-3254 could allow it to target similar pathways, making it a candidate for further investigation in cancer therapy.
The mechanism of action for Y501-3254 likely involves binding to specific biological targets, including enzymes or receptors that modulate cellular processes. This interaction may lead to inhibition or activation of signaling pathways crucial for cell survival and proliferation.
Synthesis and Testing
A study focused on synthesizing various 5-amino-pyrazole derivatives highlighted the biological testing of these compounds against different bacterial strains . Compounds exhibiting strong inhibitory effects on bacterial growth were further analyzed for their structure-activity relationships (SAR). The findings suggest that modifications in the pyridine and pyrazole rings significantly impact antimicrobial efficacy.
Comparative Analysis
In a comparative analysis of thiazole and pyrimidine derivatives, researchers found that specific substitutions on the aromatic rings enhanced the biological activity of these compounds . Y501-3254's unique structure positions it within this context, suggesting that it may exhibit enhanced activity due to its multifaceted design.
Summary of Biological Activities
Structural Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| Y501-3254 | C19H22F2N4O3S2 | Antimicrobial, anticancer |
| 5-Amino-Pyrazole | Varies | Antibacterial |
| Thiazole Derivative | Varies | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
